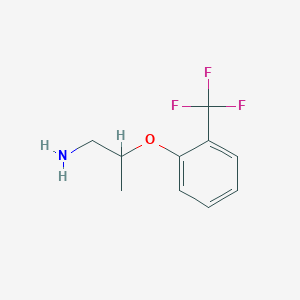
2-(2-Trifluoromethyl-phenoxy)-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Trifluoromethyl-phenoxy)-propylamine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propylamine chain. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Trifluoromethyl-phenoxy)-propylamine typically involves the reaction of 2-trifluoromethylphenol with propylamine under controlled conditions. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve yield. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Advanced purification techniques such as distillation or crystallization are employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Trifluoromethyl-phenoxy)-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the amine group.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(2-Trifluoromethyl-phenoxy)-propylamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the synthesized compounds .
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It is used in the development of new pharmaceuticals and agrochemicals due to its ability to interact with biological targets .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including neurological disorders and cancers .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of 2-(2-Trifluoromethyl-phenoxy)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparación Con Compuestos Similares
- 2-(2-Trifluoromethyl-phenoxy)-ethylamine
- 2-(2-Trifluoromethyl-phenoxy)-butylamine
- 2-(3-Trifluoromethyl-phenoxy)-propylamine
Comparison: Compared to its analogs, 2-(2-Trifluoromethyl-phenoxy)-propylamine is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the trifluoromethyl group and the length of the alkyl chain play crucial roles in determining the compound’s properties and applications .
Propiedades
Fórmula molecular |
C10H12F3NO |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
2-[2-(trifluoromethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C10H12F3NO/c1-7(6-14)15-9-5-3-2-4-8(9)10(11,12)13/h2-5,7H,6,14H2,1H3 |
Clave InChI |
YSQZVZRXQKRHER-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)OC1=CC=CC=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



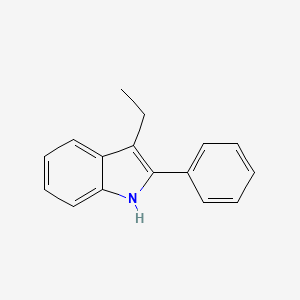
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B14120589.png)
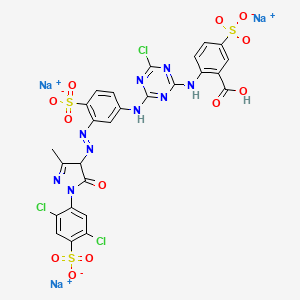

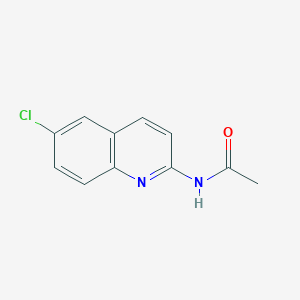

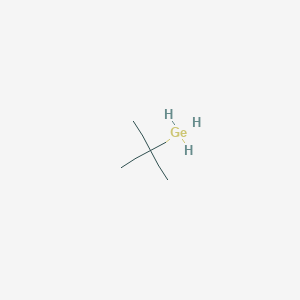
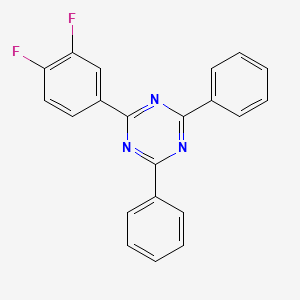
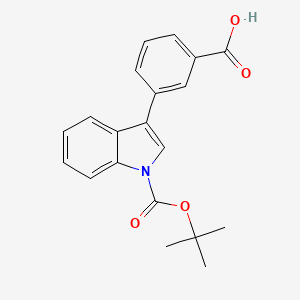
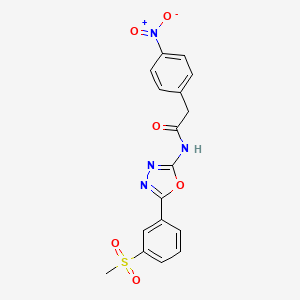
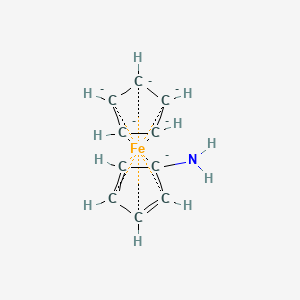
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B14120645.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14120651.png)
